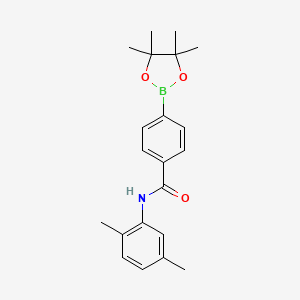

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a benzamide group and a boronic ester, making it a valuable intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester can be synthesized by reacting 4-bromo-N-(2,5-dimethylphenyl)benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for deprotonation steps.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic ester.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's dioxaborolane group is significant for its reactivity and potential applications in drug design. The following applications have been noted:

- Enzyme Inhibition : Similar compounds have been studied for their interactions with enzymes such as α-glucosidase and acetylcholinesterase. These interactions are crucial for developing therapeutics for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

- Binding Affinity Studies : Research indicates that compounds with dioxaborolane moieties can exhibit strong binding affinities to biological targets. This characteristic is essential for the development of drugs that require specific interactions with receptors or enzymes .

Chemical Synthesis

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions with various electrophiles. This property is valuable in synthesizing complex organic molecules and pharmaceuticals .

- Functional Group Transformations : The compound can undergo various transformations that enable the introduction of different functional groups. This versatility makes it an attractive candidate for synthesizing diverse chemical entities .

Material Science

The unique structural features of this compound may also have applications in material science:

- Polymer Chemistry : Compounds containing dioxaborolane units are being explored for their potential use in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of compounds similar to this compound against α-glucosidase and acetylcholinesterase. The results indicated promising inhibitory activity which suggests potential therapeutic applications in managing T2DM and AD .

Case Study 2: Cross-Coupling Applications

Research demonstrated the successful use of dioxaborolane derivatives in Suzuki-Miyaura cross-coupling reactions. The study highlighted the efficiency of these compounds in forming carbon-carbon bonds under mild conditions, paving the way for their use in synthesizing complex organic molecules .

Wirkmechanismus

The mechanism of action of N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The amide group can interact with various molecular targets through hydrogen bonding and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

4-Bromo-N-(2,5-dimethylphenyl)benzamide: A precursor in the synthesis of the target compound.

Bis(pinacolato)diboron: A common reagent used to introduce boronic ester groups.

Uniqueness

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a boronic ester and a benzamide group, which provides versatility in both organic synthesis and potential biological applications.

Biologische Aktivität

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development and organic synthesis. This compound is characterized by its unique structure that combines a benzamide moiety with a boronic ester. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

- IUPAC Name : this compound

Molecular Formula : C21H26BNO3

Molecular Weight : 351.25 g/mol

The biological activity of this compound primarily involves its role in the Suzuki-Miyaura cross-coupling reactions. In this context:

- Formation of Palladium Complex : The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.

- Transmetalation : This complex undergoes transmetalation with aryl halides to produce biaryl products.

- Biological Interactions : The amide group may facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Biological Activity

Research indicates that compounds containing boronic acid derivatives exhibit various biological activities including:

- Anticancer Activity : Some studies have suggested that boronic acid derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors by binding to the active sites of proteases and other enzymes.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticancer Properties : A study demonstrated that a related boronic acid derivative showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases .

- Enzyme Inhibition : Research on related compounds revealed their ability to inhibit serine proteases effectively. The mechanism involved covalent bonding with the active site serine residue .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of similar compounds have shown favorable absorption rates and metabolic stability in vivo . However, toxicity assessments indicated that certain derivatives may exhibit irritant properties at higher concentrations .

Data Table

The following table summarizes key properties and findings related to this compound:

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BNO3/c1-14-7-8-15(2)18(13-14)23-19(24)16-9-11-17(12-10-16)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVXUMAHPZCDEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BNO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.